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molecular formula C13H9ClN2O4 B8657780 Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- CAS No. 5099-06-9

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-

Cat. No. B8657780
M. Wt: 292.67 g/mol
InChI Key: WVYLJZGKLNZWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929737

Procedure details

Using the procedure described above and 5.0 g of a chromium-containing Raney cobalt catalyst containing about 20-30 weight percent aluminum, 1.5 to 2.5 weight percent nickel and the remainder cobalt, 2-benzamido 4-chloro 5-nitrophenol is hydrogenated for a total of 4 hours to obtain the corresponding amine, 5-amino 2-benzamido 4-chlorophenol. Analysis of a sample of the reaction mixture taken and analyzed in accordance with the procedure used in the preceding example, show that the purity of the product is 98.4 percent and the presence of 0.1 percent of dechlorinated by product. The azo, azoxy and hydroxylamine intermediate products are soluble in the final filtrate and thus are easily removed from the product. No starting material is detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al].[C:2]([NH:10][C:11]1[CH:16]=[C:15]([Cl:17])[C:14]([N+:18]([O-])=O)=[CH:13][C:12]=1[OH:21])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Co].[Cr].[Ni]>[NH2:18][C:14]1[C:15]([Cl:17])=[CH:16][C:11]([NH:10][C:2](=[O:9])[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[C:12]([OH:21])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated for a total of 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)O)NC(C1=CC=CC=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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